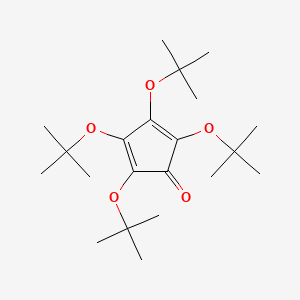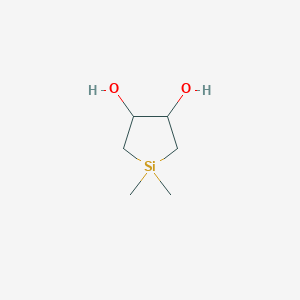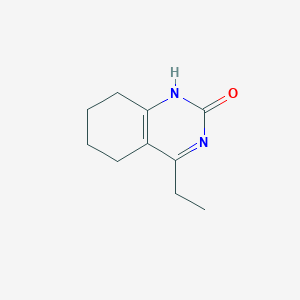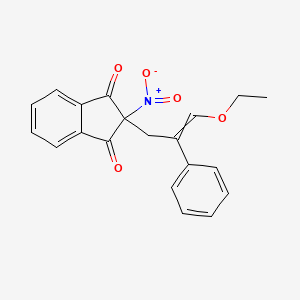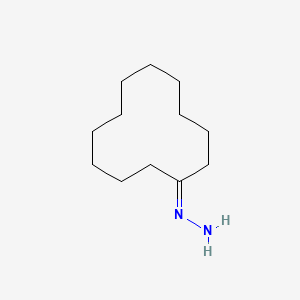
4-(Decylamino)butan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decylamino)butan-1-ol;hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a decylamino group attached to a butan-1-ol backbone, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halides or ethers.
Aplicaciones Científicas De Investigación
4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group instead of decylamino.
4-Amino-1-butanol: Lacks the decylamino group, making it less hydrophobic.
Butan-1-ol: Simple alcohol without any amino substitution.
Uniqueness
4-(Decylamino)butan-1-ol;hydrochloride is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Propiedades
Número CAS |
87260-33-1 |
|---|---|
Fórmula molecular |
C14H32ClNO |
Peso molecular |
265.86 g/mol |
Nombre IUPAC |
4-(decylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H |
Clave InChI |
HQFHSUKVVKBNGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



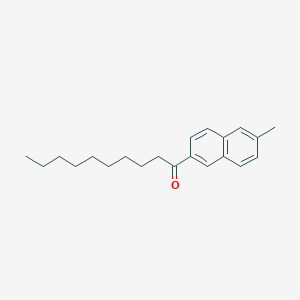

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)


